Remdesivir de(ethylbutyl 2-aminopropanoate) is a phosphoramidate prodrug of a nucleoside analogue, specifically designed to inhibit viral replication. Originally developed for the treatment of Ebola virus disease, it has gained significant attention as a therapeutic option for severe cases of COVID-19 caused by the SARS-CoV-2 virus. The compound's chemical structure is complex, featuring multiple chiral centers and functional groups that contribute to its pharmacological activity.
Remdesivir was developed by Gilead Sciences and is derived from a series of synthetic processes involving various chemical precursors. It has been evaluated in numerous clinical trials for its efficacy against RNA viruses, including coronaviruses and filoviruses.
Remdesivir is classified as an antiviral agent and specifically as a nucleoside analogue. Its mechanism of action involves interference with viral RNA synthesis, making it a critical tool in the management of viral infections.
The molecular formula for Remdesivir is C27H35N6O8P, with a molecular weight of approximately 602.6 g/mol. The compound contains six chiral centers and exists in various polymorphic forms, with Form II being the most studied.
Remdesivir undergoes several key reactions during its metabolic activation:
The incorporation process leads to delayed chain termination during viral replication due to steric hindrance caused by the cyano group on the nucleotide analogue.
Remdesivir functions primarily as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). Its mechanism involves:
Selectivity studies show that Remdesivir's triphosphate form has a higher incorporation efficiency compared to natural nucleotides for certain viruses like SARS-CoV-2, indicating its potential effectiveness against multiple RNA viruses.
Remdesivir has been extensively studied for its antiviral properties against various RNA viruses:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0